molecular formula C10H22O B14287701 Octanol, 2,4-dimethyl- CAS No. 141063-73-2

Octanol, 2,4-dimethyl-

Cat. No.: B14287701
CAS No.: 141063-73-2
M. Wt: 158.28 g/mol
InChI Key: DGPIFVIIBUMGDJ-UHFFFAOYSA-N
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Description

Octanol, 2,4-dimethyl-: is an organic compound with the molecular formula C10H22O . It is a type of alcohol, specifically a derivative of octanol, characterized by the presence of two methyl groups attached to the second and fourth carbon atoms in the octane chain. This compound is also known by its IUPAC name, 2,4-Dimethyl-4-octanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-4-octanol can be achieved through a Grignard reaction. This involves the preparation of a methyl Grignard reagent using methylmagnesium chloride or methylmagnesium bromide as the initiator. The methyl Grignard reagent then reacts with 2-octanone to produce 2,4-dimethyl-4-octanol .

Industrial Production Methods: While specific industrial production methods for 2,4-dimethyl-4-octanol are not widely documented, the general approach would involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-4-octanol, like other alcohols, can undergo various chemical reactions, including:

    Oxidation: Alcohols can be oxidized to form aldehydes, ketones, or carboxylic acids depending on the conditions and reagents used.

    Reduction: Alcohols can be reduced to alkanes.

    Substitution: Alcohols can undergo nucleophilic substitution reactions to form alkyl halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like hydrogen halides (HX) are typically used for substitution reactions.

Major Products Formed:

    Oxidation: Depending on the degree of oxidation, the products can be ketones or carboxylic acids.

    Reduction: The primary product is the corresponding alkane.

    Substitution: The major product is the corresponding alkyl halide.

Scientific Research Applications

2,4-Dimethyl-4-octanol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-4-octanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the physical and chemical properties of solutions. Its effects on biological systems may involve interactions with cell membranes and proteins, influencing cellular processes .

Comparison with Similar Compounds

  • 2,4-Dimethyl-3-hexanol
  • 2,2-Dimethyl-3-hexanol
  • 2,2,4-Trimethyl-3-pentanol

Comparison: 2,4-Dimethyl-4-octanol is unique due to its specific structure, which includes two methyl groups at the second and fourth positions on the octane chain. This structural feature can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. Compared to similar compounds, 2,4-dimethyl-4-octanol may exhibit different steric and electronic effects, impacting its behavior in various applications .

Properties

CAS No.

141063-73-2

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,4-dimethyloctan-1-ol

InChI

InChI=1S/C10H22O/c1-4-5-6-9(2)7-10(3)8-11/h9-11H,4-8H2,1-3H3

InChI Key

DGPIFVIIBUMGDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(C)CO

Origin of Product

United States

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